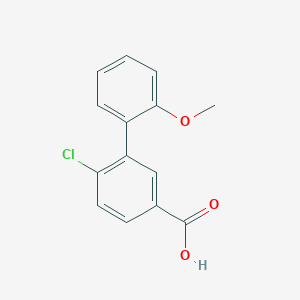

4-Chloro-3-(2-methoxyphenyl)benzoic acid

Descripción

4-Chloro-3-(2-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H11ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fourth position and a 2-methoxyphenyl group at the third position

Propiedades

IUPAC Name |

4-chloro-3-(2-methoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-13-5-3-2-4-10(13)11-8-9(14(16)17)6-7-12(11)15/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXINGUGBBGEJPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653535 | |

| Record name | 6-Chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181567-18-9 | |

| Record name | 6-Chloro-2′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181567-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-methoxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-3-(2-methoxyphenyl)benzoic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-3-(2-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles to form substituted products.

Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions to facilitate the substitution of the chlorine atom.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under appropriate conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives, while nucleophilic substitution can produce phenolic or amine derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

- 4-Chloro-3-(2-methoxyphenyl)benzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for modifications that are crucial for developing new materials and pharmaceuticals.

Building Block for New Materials

- The compound is utilized as a building block in the synthesis of novel polymers and materials, contributing to advancements in material science.

Biological Research

Antimicrobial Properties

- Studies have indicated that 4-Chloro-3-(2-methoxyphenyl)benzoic acid exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing potential as a lead compound for developing new antibiotics.

Anticancer Activity

- Research has highlighted the compound's anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, particularly in colorectal cancer models (HCT-116 cells), with notable IC50 values suggesting effective cytotoxicity .

Pharmaceutical Applications

Drug Development

- Ongoing research is investigating the potential of 4-Chloro-3-(2-methoxyphenyl)benzoic acid as a pharmaceutical agent. Its biological activities make it a candidate for drug development aimed at treating infections and cancers.

Mechanism of Action

- The mechanism involves interaction with specific molecular targets such as enzymes or receptors, leading to inhibition of cellular processes that promote disease progression.

Industrial Applications

Dyes and Pigments

- The compound is also employed in the production of dyes and pigments due to its chemical structure, which allows for vibrant coloration properties. This application is vital in textile and coating industries.

Insect Growth Regulators (IGRs)

- Recent innovations have explored its use in developing insect growth regulators. It has been shown to disrupt the hormonal balance in pests, effectively controlling populations without harming non-target organisms .

Case Study 1: Anticancer Activity

In a study examining the antiproliferative effects on HCT-116 cells, various derivatives of 4-Chloro-3-(2-methoxyphenyl)benzoic acid were synthesized and tested. Among these derivatives, some showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating promising potential for further development .

Case Study 2: Insect Growth Regulation

A patent detailed the application of 4-Chloro-3-(2-methoxyphenyl)benzoic acid in formulating an insect growth regulator targeting lepidopteran pests. The compound demonstrated effective inhibition of juvenile hormone biosynthesis at low concentrations, showcasing its potential utility in sustainable agricultural practices .

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Essential for developing new materials |

| Biological Research | Antimicrobial activity | Effective against various bacterial strains |

| Pharmaceutical | Drug development | Potential anticancer agent |

| Industrial | Production of dyes | Contributes to vibrant coloration |

| Agricultural | Insect growth regulator | Effective against lepidopteran pests |

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-(2-methoxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-4-(3-methoxyphenyl)benzoic acid: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

4-Chloro-2-methylbenzoic acid: Another derivative of benzoic acid with a methyl group instead of a methoxy group, resulting in different chemical properties.

2-Chloro-3,4-bis((4-methoxyphenyl)methoxy)benzoic acid:

Uniqueness

4-Chloro-3-(2-methoxyphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

4-Chloro-3-(2-methoxyphenyl)benzoic acid (CAS No. 1181567-18-9) is a compound with significant biological activity, particularly in medicinal chemistry. Its structure consists of a benzoic acid core substituted with a chloro group and a methoxyphenyl moiety, which contributes to its pharmacological properties. This article delves into its biological activity, supported by case studies and research findings.

Chemical Structure

The molecular formula of 4-Chloro-3-(2-methoxyphenyl)benzoic acid is C14H11ClO3. The compound features:

- Chlorine (Cl) at the para position relative to the carboxylic acid group.

- Methoxy (OCH3) substituent on the aromatic ring.

This structural configuration is crucial for its interaction with biological targets.

Antimicrobial Properties

Research has indicated that derivatives of benzoic acid, including 4-Chloro-3-(2-methoxyphenyl)benzoic acid, exhibit antimicrobial activity. A study evaluating various benzoic acid derivatives found that certain substitutions enhance their efficacy against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored in various studies. It may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. Inhibition of COX-2 has been linked to reduced inflammation and pain relief, making it a candidate for further development in anti-inflammatory therapies .

Case Studies

- Study on Antimicrobial Activity :

- Anti-inflammatory Testing :

The biological activity of 4-Chloro-3-(2-methoxyphenyl)benzoic acid is attributed to its ability to interact with specific enzymes and receptors in biological systems:

- COX Inhibition : The compound likely binds to the active site of COX enzymes, altering their activity and reducing the synthesis of pro-inflammatory mediators.

- Antibacterial Mechanism : Its structural properties may facilitate penetration into bacterial membranes, disrupting essential cellular processes.

Summary Table of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA | |

| Anti-inflammatory | Inhibits COX-2 activity | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Future Directions

Further research is warranted to explore the full therapeutic potential of 4-Chloro-3-(2-methoxyphenyl)benzoic acid. Potential areas include:

- Clinical Trials : Investigating its efficacy and safety in humans.

- Structural Modifications : Synthesizing analogs to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.